molecular formula C20H17N3O3 B4316030 3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE

3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE

Cat. No.: B4316030
M. Wt: 347.4 g/mol
InChI Key: LDKSEONQCLTFPC-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE is a complex organic compound that features a pyrrole ring fused with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a quinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of pyrrole-quinoline derivatives .

Scientific Research Applications

3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE: shares similarities with other pyrrole-quinoline derivatives, such as:

Properties

IUPAC Name

3,5-dimethyl-4-(6-methyl-2,5-dioxo-3,4-dihydropyrano[3,2-c]quinolin-4-yl)-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-10-14(9-21)22-11(2)17(10)13-8-16(24)26-19-12-6-4-5-7-15(12)23(3)20(25)18(13)19/h4-7,13,22H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKSEONQCLTFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Reactant of Route 3
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Reactant of Route 4
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE
Reactant of Route 6
3,5-DIMETHYL-4-(6-METHYL-2,5-DIOXO-3,4,5,6-TETRAHYDRO-2H-PYRANO[3,2-C]QUINOLIN-4-YL)-1H-PYRROL-2-YL CYANIDE

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